Methyl 5-(aminomethyl)pyridine-2-carboxylate Methyl 5-(aminomethyl)pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1229704-26-0
VCID: VC6866557
InChI: InChI=1S/C8H10N2O2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4,9H2,1H3
SMILES: COC(=O)C1=NC=C(C=C1)CN
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18

Methyl 5-(aminomethyl)pyridine-2-carboxylate

CAS No.: 1229704-26-0

Cat. No.: VC6866557

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18

* For research use only. Not for human or veterinary use.

Methyl 5-(aminomethyl)pyridine-2-carboxylate - 1229704-26-0

Specification

CAS No. 1229704-26-0
Molecular Formula C8H10N2O2
Molecular Weight 166.18
IUPAC Name methyl 5-(aminomethyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C8H10N2O2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4,9H2,1H3
Standard InChI Key JNHVMTSSEFMSCD-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=C(C=C1)CN

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic name for this compound is methyl 5-(aminomethyl)pyridine-2-carboxylate, with the molecular formula C₉H₁₂N₂O₂. Its structure consists of a pyridine ring substituted at position 2 with a methyl ester (–COOCH₃) and at position 5 with an aminomethyl group (–CH₂NH₂).

Structural Features

The pyridine ring’s electron-deficient nature influences reactivity, while the aminomethyl group provides a site for functionalization. The ester moiety enhances solubility in organic solvents, making the compound suitable for further derivatization .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 5-(aminomethyl)pyridine-2-carboxylate can be adapted from methodologies used for analogous pyridine derivatives. A representative pathway involves:

  • Introduction of the Aminomethyl Group:

    • Mannich Reaction: Reacting 5-methylpyridine-2-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group .

    • Esterification: Treating the intermediate with methanol and a catalytic acid (e.g., sulfuric acid) to form the methyl ester .

  • Purification:

    • Crude product is extracted using ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure .

    • Final purification may involve recrystallization or column chromatography.

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)
AminomethylationFormaldehyde, NH₄Cl, HCl, 80°C, 6 hr72–85
EsterificationMethanol, H₂SO₄, reflux, 4 hr90–95

Industrial-Scale Optimization

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water (enhanced by protonation of the amine group).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the ester group .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, pyridine-H), 7.75 (dd, 1H, pyridine-H), 4.10 (s, 2H, –CH₂NH₂), 3.90 (s, 3H, –COOCH₃) .

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N pyridine) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antiviral Agents: Functionalization of the aminomethyl group enables the creation of prodrugs targeting viral proteases.

  • Agrochemicals: Derivatives exhibit herbicidal activity, as seen in patents describing similar pyridine-based compounds .

Material Science

  • Coordination Chemistry: The pyridine nitrogen and amine group facilitate binding to metal ions, forming complexes with catalytic applications .

Research Findings and Case Studies

Enzyme Inhibition Studies

In a 2024 study, methyl 5-(aminomethyl)pyridine-2-carboxylate demonstrated moderate inhibition of acetylcholinesterase (IC₅₀ = 12 µM), suggesting potential in treating neurodegenerative disorders .

Antimicrobial Activity

Derivatives bearing halogen substituents on the pyridine ring showed broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

ActivityTargetIC₅₀/MIC
AcetylcholinesteraseEnzyme inhibition12 µM
AntimicrobialStaphylococcus aureus8 µg/mL

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing reactions during aminomethylation may yield positional isomers, necessitating advanced purification techniques.

  • Scale-Up Costs: High-purity grades required for pharmaceutical use increase production expenses.

Emerging Applications

  • PROTAC Development: The amine group’s ability to link E3 ligase ligands to target proteins positions this compound as a candidate for proteolysis-targeting chimeras .

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